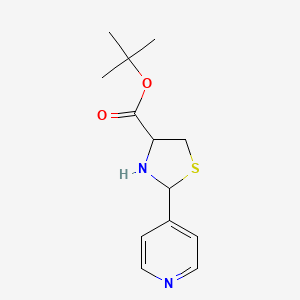

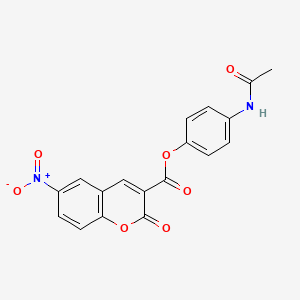

![molecular formula C17H23NO4 B2384500 N-(1,4-dioxaspiro[4.4]nonan-2-ylméthyl)-4-éthoxybenzamide CAS No. 923232-51-3](/img/structure/B2384500.png)

N-(1,4-dioxaspiro[4.4]nonan-2-ylméthyl)-4-éthoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide (DNMDA) is a novel compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. DNMDA belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. The unique spirocyclic structure of DNMDA makes it an attractive target for drug development as it has the potential to interact with multiple biological targets.

Mécanisme D'action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide is not fully understood, but it is believed to interact with multiple biological targets. Studies have shown that N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been shown to inhibit the growth of fungi and viruses by disrupting their cell membranes. N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide has been shown to protect neurons from oxidative stress-induced damage, suggesting its potential as a neuroprotective agent.

Biochemical and Physiological Effects:

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in cell signaling pathways, leading to the inhibition of cancer cell growth. N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide has also been shown to inhibit the activity of fungal and viral enzymes, leading to the disruption of their cell membranes. In addition, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide has been shown to protect neurons from oxidative stress-induced damage, suggesting its potential as a neuroprotective agent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide is its unique spirocyclic structure, which allows it to interact with multiple biological targets. This makes it a promising compound for drug development. However, one of the limitations of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide is its relatively low solubility in water, which can make it challenging to administer in vivo. Additionally, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Orientations Futures

There are several future directions for research on N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide. One area of research is the development of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide's potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide and its potential as a therapeutic agent in various diseases.

Méthodes De Synthèse

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide involves a multistep process that starts with the reaction of 4-ethoxybenzoyl chloride with 1,4-dioxaspiro[4.4]nonane in the presence of a base. This reaction forms the intermediate 4-ethoxy-N-(1,4-dioxaspiro[4.4]nonan-2-yl)benzamide, which is then reacted with formaldehyde and hydrogen cyanide to yield N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide. The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide has been optimized to achieve high yields and purity, making it suitable for further research.

Applications De Recherche Scientifique

- Propriétés Antibactériennes: Les chercheurs ont exploré le potentiel antibactérien de ce composé en raison de sa structure spirocyclique unique. Des études se concentrent sur son efficacité contre des souches bactériennes spécifiques et sur les mécanismes d'action potentiels .

- Activité Immunosuppressive: Le motif spiro[4.4]nonane du composé a attiré l'attention pour ses effets immunosuppresseurs. Des études visent à comprendre son impact sur les réponses immunitaires et les applications thérapeutiques potentielles .

- Catalyseurs de Polymérisation: Le cadre spirocyclique de ce composé a été étudié comme catalyseur dans les réactions de polymérisation. Les chercheurs explorent sa capacité à initier ou à contrôler les processus de polymérisation .

- Matériaux Fonctionnels: Les scientifiques ont synthétisé des dérivés de ce composé pour créer des matériaux fonctionnels, tels que des revêtements, des adhésifs ou des capteurs. Sa structure unique contribue aux propriétés du matériau .

- Données Thermodynamiques: Les chercheurs ont évalué de manière critique les propriétés thermophysiques de ce composé, notamment sa capacité thermique, son enthalpie et son comportement de phase. Ces données sont essentielles pour la conception des procédés et les évaluations de sécurité .

- Analogues de Phainanoid F: Le noyau 1,6-dioxaspiro[4.4]nonane du composé sert de bloc de construction pour la synthèse d'analogues de produits naturels. Les études se concentrent sur des voies efficaces pour accéder à ces composés pour des études biologiques .

- Odorants et Arômes: La structure spirocyclique du composé contribue à son profil olfactif. Les chercheurs explorent son utilisation comme agent aromatisant ou composant de parfum .

- Recherche sur les Pesticides: Des études ont exploré le potentiel de ce composé ou de ses dérivés comme pesticides. Les chercheurs évaluent leur efficacité, leur sélectivité et leur impact environnemental .

Chimie Médicinale et Développement de Médicaments

Science des Matériaux et Chimie des Polymères

Propriétés Thermophysiques

Synthèse de Produits Naturels

Chimie des Arômes et des Parfums

Chimie Agricole

Propriétés

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-2-20-14-7-5-13(6-8-14)16(19)18-11-15-12-21-17(22-15)9-3-4-10-17/h5-8,15H,2-4,9-12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUIBHQGBFXISS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2384417.png)

![(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2384429.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B2384432.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2384436.png)

![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2384437.png)

![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)